Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Overview
Description
Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines Tetrahydroquinolines are nitrogen-containing heterocyclic compounds that are widely recognized for their biological and pharmacological activities
Scientific Research Applications
Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, antioxidants, and corrosion inhibitors
Mechanism of Action
Target of Action
Tetrahydroquinoline derivatives are known for their abundance in natural products and notable biological activity . They are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .
Mode of Action
Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Biochemical Pathways
The synthesis of highly substituted tetrahydroquinolines is of interest because they offer a rapid and highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents .
Pharmacokinetics
The compound is a pale-yellow to yellow-brown solid at room temperature, indicating its stability under normal conditions .
Result of Action
Tetrahydroquinoline derivatives are known for their notable biological activity .
Action Environment
The compound is stable at room temperature , suggesting that it may be resistant to environmental changes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves a multi-step process. One common method is the three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffold .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and process optimization are often applied to scale up the synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the tetrahydroquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can exhibit different biological and chemical properties.
Comparison with Similar Compounds
Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound also exhibits diverse biological activities and is used in the synthesis of pharmaceuticals.
Uniqueness: this compound is unique due to its specific structural features and the potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h3-6,11,13H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCZFBAEEZXPBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60320458 | |
Record name | ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60320458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4620-34-2 | |
Record name | 4620-34-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60320458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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